molecular formula C7H13BO2 B13974867 (4,4-Dimethylcyclopent-1-en-1-yl)boronic acid CAS No. 1146616-04-7

(4,4-Dimethylcyclopent-1-en-1-yl)boronic acid

Cat. No.: B13974867
CAS No.: 1146616-04-7
M. Wt: 139.99 g/mol
InChI Key: DCMIPUHFUYRGIK-UHFFFAOYSA-N
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Description

B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with two methyl groups at the 4-position. This compound is of interest due to its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid typically involves the hydroboration of 4,4-dimethyl-1-cyclopentene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .

Industrial Production Methods: While specific industrial production methods for B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: This interaction can be exploited for the development of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is used as a building block for the synthesis of various organic compounds. Its role in Suzuki–Miyaura coupling reactions makes it valuable for the production of fine chemicals and materials .

Comparison with Similar Compounds

Uniqueness: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is unique due to its cyclopentene ring structure with two methyl groups, which can influence its reactivity and selectivity in coupling reactions. This structural feature can be advantageous in the synthesis of specific target molecules .

Properties

CAS No.

1146616-04-7

Molecular Formula

C7H13BO2

Molecular Weight

139.99 g/mol

IUPAC Name

(4,4-dimethylcyclopenten-1-yl)boronic acid

InChI

InChI=1S/C7H13BO2/c1-7(2)4-3-6(5-7)8(9)10/h3,9-10H,4-5H2,1-2H3

InChI Key

DCMIPUHFUYRGIK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCC(C1)(C)C)(O)O

Origin of Product

United States

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